1,6-Diaminohexane-15N2, also known as 1,6-Hexanediamine-15N2 or Hexamethylenediamine-15N2, is a stable isotopic compound characterized by the presence of two nitrogen atoms labeled with the isotope nitrogen-15 (). Its molecular formula is , and it has a molecular weight of 118.19 g/mol. This compound is primarily used in research settings due to its isotopic labeling, which allows for detailed studies of nitrogen metabolism and
The biological activity of 1,6-Diaminohexane-15N2 is significant in metabolic studies. The incorporation of nitrogen-15 allows researchers to trace the compound's behavior within biological systems. This is particularly useful for understanding nitrogen metabolism in organisms and can provide insights into various biochemical pathways .
1,6-Diaminohexane-15N2 can be synthesized through several methods:
In industrial settings, advanced reactors and separation techniques are employed to achieve high purity and isotopic enrichment through distillation, crystallization, and chromatography.
1,6-Diaminohexane-15N2 has diverse applications across various fields:
The interaction studies involving 1,6-Diaminohexane-15N2 focus on its role as a tracer for understanding complex biochemical processes. The incorporation of nitrogen-15 allows for precise tracking using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. This capability enhances the understanding of molecular interactions and transformations within biological systems .
Several compounds are similar to 1,6-Diaminohexane-15N2, each with unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,6-Diaminohexane | Non-labeled version; widely used in nylon production. | |
| 1,4-Diaminobutane | Shorter chain; used in pharmaceuticals. | |
| 1,3-Diaminopropane | Utilized as a cross-linking agent in polymer chemistry. |
The uniqueness of 1,6-Diaminohexane-15N2 lies in its isotopic labeling with nitrogen-15. This feature makes it particularly valuable for research applications that require precise tracking of nitrogen atoms compared to non-labeled compounds. Its ability to provide insights into metabolic pathways and reaction mechanisms distinguishes it from its non-labeled counterparts .
Corrosive;Irritant